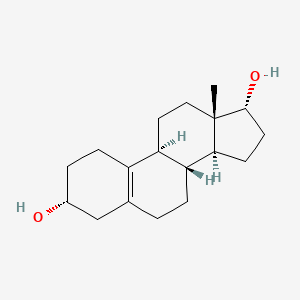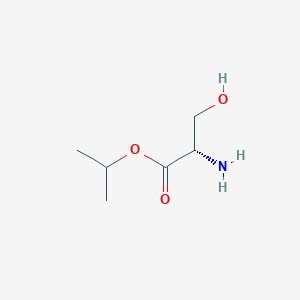
Laminarinonaose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Laminarinonaose is a polysaccharide derived from brown algae, primarily composed of glucose units linked by β-1,3-glycosidic bonds with occasional β-1,6-glycosidic branches.
准备方法
Synthetic Routes and Reaction Conditions: Laminarinonaose can be extracted from brown algae through a series of steps involving:
Extraction: The algae are first dried and ground into a fine powder. The powder is then subjected to hot water extraction to dissolve the polysaccharides.
Purification: The extract is filtered to remove insoluble materials, followed by precipitation using ethanol to isolate the polysaccharides.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced filtration and chromatography techniques ensures high purity and yield. Enzymatic hydrolysis is preferred in industrial settings due to its specificity and efficiency .
化学反应分析
Types of Reactions: Laminarinonaose undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like periodate to cleave the glycosidic bonds and produce smaller fragments.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to convert the aldehyde groups to alcohols.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or water at low temperatures.
Substitution: Sulfation using chlorosulfonic acid in pyridine.
Major Products:
Oxidation: Produces smaller oligosaccharides and aldehyde-containing fragments.
Reduction: Results in the formation of polyalcohols.
Substitution: Yields sulfated or phosphorylated derivatives with enhanced bioactivity.
科学研究应用
Laminarinonaose has diverse applications in scientific research:
Chemistry: Used as a substrate for studying enzyme activities, particularly glucanases and hydrolases.
Biology: Investigated for its role in plant immunity and as a prebiotic to promote beneficial gut microbiota.
Medicine: Explored for its antitumor, antioxidant, and anti-inflammatory properties. It is also used in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized in the production of bioethanol, cosmetics, and functional foods
作用机制
Laminarinonaose exerts its effects through various mechanisms:
Enzymatic Hydrolysis: It is hydrolyzed by glucanases, releasing glucose units that can be utilized by cells.
Immune Modulation: It activates immune cells such as macrophages and dendritic cells, enhancing the body’s defense mechanisms.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
相似化合物的比较
Laminarinonaose is compared with other similar polysaccharides such as:
Laminarin: A closely related polysaccharide with a similar structure but varying degrees of polymerization.
Cellulose: Another β-glucan with a linear structure, primarily found in plant cell walls.
Starch: Composed of α-glucans with both linear and branched structures, serving as an energy reserve in plants.
Uniqueness: this compound’s unique combination of β-1,3 and β-1,6 linkages, along with its bioactive properties, distinguishes it from other polysaccharides. Its ability to modulate immune responses and its potential in biomedical applications make it a compound of significant interest .
属性
CAS 编号 |
112916-37-7 |
|---|---|
分子式 |
C₅₄H₉₂O₄₆ |
分子量 |
1477.28 |
同义词 |
O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





